
Syringaldéhyde
Vue d'ensemble
Description
Syringaldehyde (also known as 4-hydroxy-2,5-dimethoxybenzaldehyde) is a naturally occurring phenolic aldehyde found in the bark of the syringa (Syringa vulgaris). It is a colorless to pale yellow liquid with a pleasant, floral aroma. It is used in perfumery and flavorings, and is also used in the manufacture of pharmaceuticals, cosmetics, and other products. Syringaldehyde has been studied for its potential therapeutic effects, and has been found to possess a wide range of biological activities.
Applications De Recherche Scientifique
Produits pharmaceutiques
Le syringaldéhyde possède des propriétés bioactives intéressantes et est utilisé dans les produits pharmaceutiques . Il a été démontré qu'il a un effet antihyperglycémique chez les rats diabétiques en raison d'une utilisation accrue du glucose et d'une sensibilité accrue à l'insuline .
Industrie alimentaire
Le this compound est utilisé dans l'industrie alimentaire . Ses propriétés bioactives en font un ingrédient prometteur dans les produits alimentaires.
Cosmétiques
Dans l'industrie cosmétique, le this compound est utilisé en raison de ses propriétés bioactives . On peut le trouver dans divers produits de soins de la peau et de beauté.
Textiles
Le this compound est utilisé dans l'industrie textile . Ses propriétés spécifiques peuvent contribuer à la production de textiles de haute qualité.
Industries des pâtes et papiers
Dans les industries des pâtes et papiers, le this compound est utilisé . Il peut contribuer au processus de production et améliorer la qualité du produit final.
Applications de lutte biologique
Le this compound est utilisé dans les applications de lutte biologique . Ses propriétés bioactives peuvent être utilisées dans divers processus biologiques.
Activité anticancéreuse
Les chalcones dérivées du this compound ont montré une cytotoxicité remarquable contre une gamme de lignées cellulaires cancéreuses spécifiques aux femmes, notamment le cancer de l'ovaire, le cancer du col de l'utérus et le cancer du sein . Cela suggère que le this compound pourrait servir de composé de tête prometteur pour le développement d'agents anticancéreux contre le cancer féminin .
Synthèse de nouveaux composés
Le this compound peut être utilisé comme composé de tête pour la synthèse de nouveaux composés
Mécanisme D'action
Target of Action
Syringaldehyde, a phenolic aldehyde, has been found to interact with several targets. It has shown promising anticancer activity against a range of women-specific cancer cell lines, including A2780 (ovarian cancer), HeLa and C33a (cervical cancer), and MDA-MB-453, MDA-MB-231 and MCF-7 (breast cancer) . It also inhibits the type III secretion system (T3SS) of Salmonella enterica , and has been shown to have an antihyperglycemic effect in diabetic rats by increasing glucose utilization and insulin sensitivity .
Mode of Action
Syringaldehyde’s mode of action varies depending on the target. In cancer cells, it induces cell apoptosis and G2/M phase arrest by causing significant DNA damage and provoking a strong DNA damage response . It also affects the phosphorylation and distribution of FAK, thereby inhibiting cell adhesion and migration . In Salmonella enterica, syringaldehyde inhibits the expression of important effector proteins (SipA, SipB and SipC) at a concentration of 0.18 mM without affecting bacterial growth .
Biochemical Pathways
Syringaldehyde is derived from lignin, a complex organic polymer that is abundant in nature . It is produced through the oxidation of lignin, which yields aromatic aldehydes such as syringaldehyde . The biochemical pathways affected by syringaldehyde are largely dependent on its targets and mode of action.
Pharmacokinetics
It has been shown to have an antihyperglycemic effect in diabetic rats, suggesting that it is bioavailable and can exert systemic effects . In cancer studies, tissue distribution experiments indicated that a compound derived from syringaldehyde tended to accumulate in the ovary in vivo .
Result of Action
The results of syringaldehyde’s action are diverse and depend on the target. In cancer cells, it induces apoptosis and cell cycle arrest, leading to decreased proliferation . In Salmonella enterica, it inhibits bacterial invasion and cellular injury . In diabetic rats, it increases glucose utilization and insulin sensitivity, leading to an antihyperglycemic effect .
Safety and Hazards
Orientations Futures
Lignin valorization has gained increasing attention over the past decade. Being the world’s largest source of renewable aromatics, its valorization could pave the way towards more profitable and more sustainable lignocellulose biorefineries . One of the routes is the production of aromatic aldehydes, vanillin, and syringaldehyde .
Propriétés
IUPAC Name |
4-hydroxy-3,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDXJAYRVLXPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059643 | |
| Record name | Syringaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Merck Index], Very pale green needles; Alcoholic aroma | |
| Record name | Syringaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11526 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Hydroxy-3,5-dimethoxy benzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1856/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | 4-Hydroxy-3,5-dimethoxy benzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1856/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
134-96-3 | |
| Record name | Syringaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Syringaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SYRINGALDEHYDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-hydroxy-3,5-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Syringaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3,5-dimethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SYRINGALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZR01KTT21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

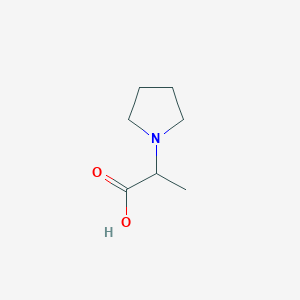
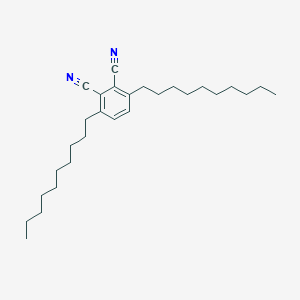

![(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B56397.png)

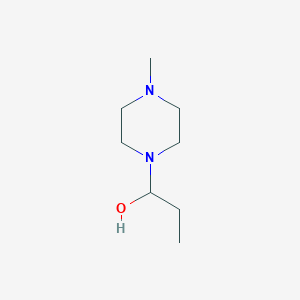
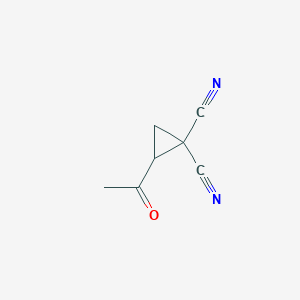
![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)
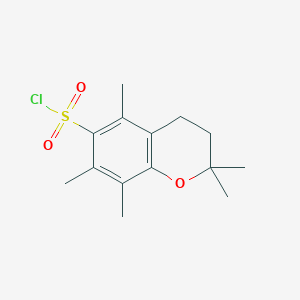
![Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-](/img/structure/B56403.png)
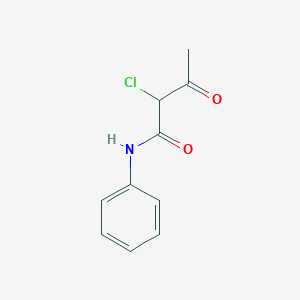
![[(3Ar,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B56409.png)
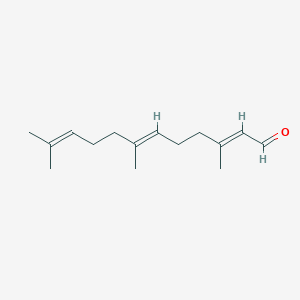
![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B56417.png)